

Centbucridine clinical trials meta-analysis efficacy safety

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Compound Focus: Centbucridine

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Efficacy and Safety Data Comparison

Parameter	0.5% Centbucridine	2% Lignocaine with Adrenaline	Statistical Significance & Notes
Onset of Action (seconds)	162.92 ± 64.4 [1]	176.03 ± 58.2 [1]	Not statistically significant (P=0.121) [1]
Duration of Anesthesia (minutes)	151.01 ± 44.4 [1]	111.07 ± 24.9 [1]	Significantly longer for Centbucridine (P=0.00) [1]
Depth of Anesthesia (VAS Score 0)	82% of patients [1]	83% of patients [1]	Not statistically significant; VAS 0 = "no pain" [1]
Cardiovascular Stability	No adverse effects on BP or heart rate [2] [3]	Significant BP changes more frequently observed [3]	Centbucridine provides better hemodynamic stability [2] [3]
Genotoxicity (Pre-clinical)	Not genotoxic in mouse models [4]	Not Applicable	Evaluated via chromosome aberrations, sister chromatid

Parameter	0.5% Centbuclidine	2% Lignocaine with Adrenaline	Statistical Significance & Notes
			exchange [4]
Reported Side Effects	Minimal (e.g., mild, transient burning in ophthalmology) [5]	Known potential for cardiovascular toxicity [1]	Centbuclidine generally well-tolerated with no major adverse events reported in trials [1] [5]

Detailed Experimental Protocols

The data in the summary table is primarily derived from rigorous clinical trial designs. Here are the methodologies for the key experiments cited:

- **Dental Extraction RCT (2011) [1]**

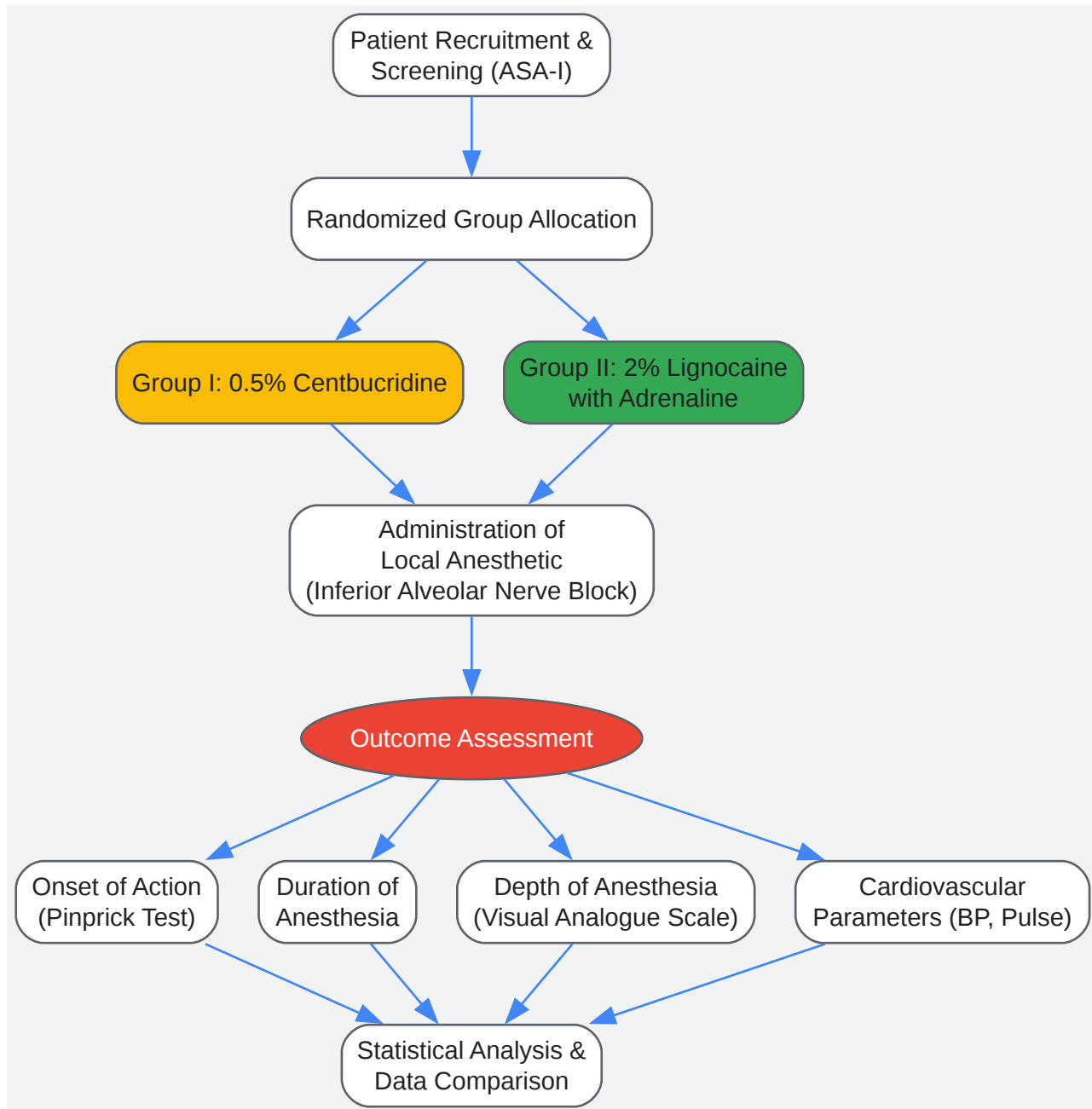
- **Objective:** To compare the efficacy and cardiovascular stability of 0.5% **Centbuclidine** HCl versus 2% Lignocaine HCl with adrenaline (1:200,000).
- **Design:** Double-blind, randomized controlled trial.
- **Participants:** 198 healthy adults (ASA-I) requiring lower molar extraction.
- **Intervention:** Single inferior alveolar nerve block administered with one cartridge of either 0.5% **Centbuclidine** (n=100) or 2% Lignocaine with adrenaline (n=98).
- **Measurements:**
 - **Onset:** Measured in seconds via pinprick test and patient-reported numbness.
 - **Duration:** Time from onset until patient-reported return of normal sensation.
 - **Depth:** Patient-reported pain during procedure using a Visual Analogue Scale (VAS: 0-5).
 - **Cardiovascular Parameters:** Blood pressure and pulse rate recorded pre-operatively and at 10, 20, 30, and 60-minute intervals post-injection.

- **Ophthalmic Topical Anesthesia RCT (2003) [5]**

- **Objective:** To compare the efficacy of single-drop instillation of **centbuclidine** and lignocaine for surface eye anesthesia.
- **Design:** Randomized, double-masked clinical trial.
- **Participants:** 60 healthy volunteers.
- **Intervention:** One eye received a single drop of either 0.5% **centbuclidine**, 1% **centbuclidine**, or 4% lignocaine.

- **Measurements:** Onset, peak activity period, total duration of anesthesia, and depth of analgesia were assessed both objectively and subjectively.

The workflow of a typical **Centbucriidine** clinical trial, as described in these studies, can be visualized as follows:



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Key Conclusions for Researchers

- **Centbuclidine as a Viable Alternative:** Evidence supports that 0.5% **centbuclidine** is an effective local anesthetic for procedures like dental extractions and ophthalmic surgery, with an efficacy profile similar to 2% lignocaine [1] [2] [5]. Its **longer duration of action** is a distinct clinical advantage [1].
- **Safety Profile and Indications:** A key benefit of **centbuclidine** is its **inherent vasoconstrictor property**, which eliminates the need for adrenaline [1] [2]. This makes it a **confident choice for patients with contraindications to vasoconstrictors**, such as those with cardiovascular conditions, and it demonstrates better cardiovascular stability in clinical monitoring [1] [3].
- **Limitations of Available Data:** While existing results are promising, it is important to note that the most recent identified clinical trial was published in 2011, and several foundational studies were conducted in the 1980s and 1990s [1] [4] [3]. A true, comprehensive meta-analysis would require more contemporary and extensive clinical data to further solidify these findings and explore its application in a wider range of surgical procedures.

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